molecular formula C12H10F3NO2 B13728515 3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid

3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid

Cat. No.: B13728515
M. Wt: 257.21 g/mol
InChI Key: DLVGCUZQZMGWIZ-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid is a compound that features an indole ring substituted with a trifluoromethyl group at the 4-position and a propanoic acid moiety at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The trifluoromethyl group is often incorporated into drug molecules to enhance their metabolic stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using reagents like CF3SO2Na . The reaction conditions often involve the use of oxidizing agents and specific solvents to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and increases its metabolic stability . The exact pathways and targets depend on the specific biological context in which the compound

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

3-[4-(trifluoromethyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)8-2-1-3-9-11(8)7(6-16-9)4-5-10(17)18/h1-3,6,16H,4-5H2,(H,17,18)

InChI Key

DLVGCUZQZMGWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CCC(=O)O)C(F)(F)F

Origin of Product

United States

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